molecular formula C10H8FN3O2 B13648930 3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole

3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13648930
M. Wt: 221.19 g/mol
InChI Key: NPUYFZGVQGTTFW-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-fluoro-4-nitrophenylhydrazine with an appropriate methyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3-amino-4-nitrophenyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-nitrophenylhydrazine
  • 3-fluoro-4-nitrophenylmethanol
  • 4-fluoro-3-nitrophenyl isocyanate

Uniqueness

3-(3-fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8FN3O2/c1-13-5-4-9(12-13)7-2-3-10(14(15)16)8(11)6-7/h2-6H,1H3

InChI Key

NPUYFZGVQGTTFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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